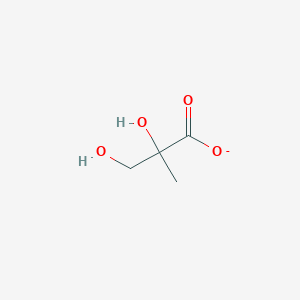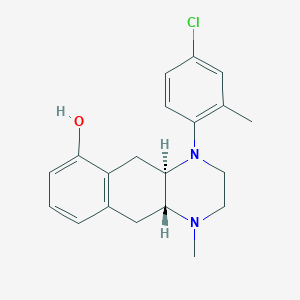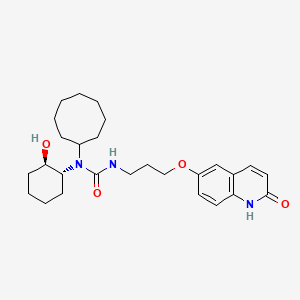
(2-methyl-2-adamantyl) 2-methyl-2-pyridin-3-ylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methyl-2-adamantyl) 2-methyl-2-pyridin-3-ylpropanoate is an organic compound that combines a pyridine ring with an adamantane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-2-adamantyl) 2-methyl-2-pyridin-3-ylpropanoate typically involves the esterification of 2-Methyl-2-pyridin-3-yl-propionic acid with 2-methyl-adamantan-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-2-adamantyl) 2-methyl-2-pyridin-3-ylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives or modified ester groups.
Scientific Research Applications
(2-methyl-2-adamantyl) 2-methyl-2-pyridin-3-ylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (2-methyl-2-adamantyl) 2-methyl-2-pyridin-3-ylpropanoate involves its interaction with specific molecular targets. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the adamantane structure provides steric bulk and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-pyridin-3-yl-propionic acid methyl ester
- 2-Methyl-2-pyridin-3-yl-propionic acid ethyl ester
- 2-Methyl-2-pyridin-3-yl-propionic acid isopropyl ester
Uniqueness
(2-methyl-2-adamantyl) 2-methyl-2-pyridin-3-ylpropanoate is unique due to the presence of the adamantane moiety, which imparts distinct steric and hydrophobic properties. This structural feature differentiates it from other similar compounds and can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C20H27NO2 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(2-methyl-2-adamantyl) 2-methyl-2-pyridin-3-ylpropanoate |
InChI |
InChI=1S/C20H27NO2/c1-19(2,15-5-4-6-21-12-15)18(22)23-20(3)16-8-13-7-14(10-16)11-17(20)9-13/h4-6,12-14,16-17H,7-11H2,1-3H3 |
InChI Key |
NHPHHPFRHSBYCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC3CC(C2)CC1C3)OC(=O)C(C)(C)C4=CN=CC=C4 |
Synonyms |
2-methyl-2-adamantyl 2-methyl-2-(3-pyridyl)propanoate 2-methyl-2-adamantyl MPP CB 7661 CB-7661 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (Z)-icos-11-enoate](/img/structure/B1242771.png)





![N-heptyl-N'-(2,4-difluoro-6-{2-[4-(2,2-dimethylpropyl)phenyl]ethyl}phenyl)urea](/img/structure/B1242785.png)
![(15S,16S,18R)-16-(hydroxymethyl)-16-methoxy-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1242786.png)
![Methyl (2S,3S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1242787.png)



